molecular formula C14H17NO2 B2818544 N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2191062-32-3

N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide

Cat. No.: B2818544
CAS No.: 2191062-32-3
M. Wt: 231.295
InChI Key: OSVUTGFALIANQR-UHFFFAOYSA-N
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Description

N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide is a chemical compound that features a unique structure combining an oxolane ring with a phenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-phenyloxolan-2-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the acrylamide moiety to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted phenyl derivatives are the major products.

Scientific Research Applications

N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing into its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxolane ring and phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The acrylamide moiety can undergo Michael addition reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-Phenyloxolan-2-yl)methyl]methacrylamide: Similar structure but with a methacrylamide moiety.

    N-[(5-Phenyloxolan-2-yl)methyl]acrylamide: Lacks the phenyl group, making it less hydrophobic.

    N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamine: Similar but with an amine instead of an amide group.

Uniqueness

N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide is unique due to its combination of an oxolane ring, phenyl group, and acrylamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

N-[(5-phenyloxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVUTGFALIANQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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